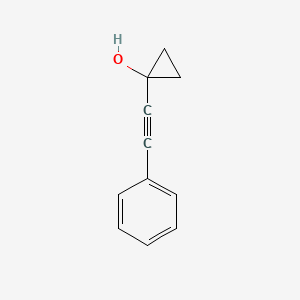
1-(Phenylethynyl)cyclopropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylethynyl)cyclopropanol is an organic compound characterized by a cyclopropane ring substituted with a phenylethynyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Phenylethynyl)cyclopropanol can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with cyclopropanone in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity .
Industrial Production Methods
These may include the use of organometallic reagents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-(Phenylethynyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond in the phenylethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions
Major Products Formed
Oxidation: Cyclopropanone derivatives.
Reduction: Phenylethylcyclopropane.
Substitution: Various substituted cyclopropanols
Scientific Research Applications
1-(Phenylethynyl)cyclopropanol has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Phenylethynyl)cyclopropanol involves its interaction with various molecular targets. The phenylethynyl group can participate in π-π interactions, while the cyclopropanol moiety can undergo ring-opening reactions under specific conditions. These interactions and reactions contribute to the compound’s reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanol: A simpler analog with a hydroxyl group attached to a cyclopropane ring.
Cyclopropanone: A highly reactive compound with a carbonyl group in the cyclopropane ring.
Phenylcyclopropane: Lacks the hydroxyl group but contains a phenyl group attached to the cyclopropane ring.
Uniqueness
1-(Phenylethynyl)cyclopropanol is unique due to the presence of both a phenylethynyl group and a hydroxyl group on the cyclopropane ring.
Properties
CAS No. |
57951-63-0 |
|---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-(2-phenylethynyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H10O/c12-11(8-9-11)7-6-10-4-2-1-3-5-10/h1-5,12H,8-9H2 |
InChI Key |
AHBCFDIWEGOLMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)
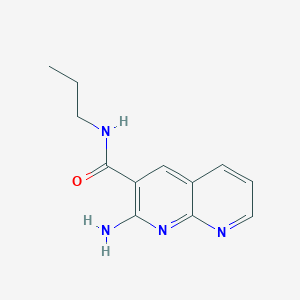
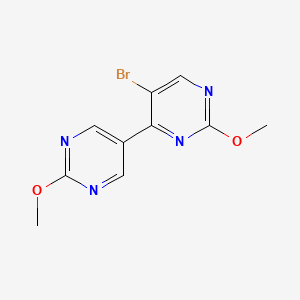
![N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B14614782.png)
![[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane](/img/structure/B14614786.png)
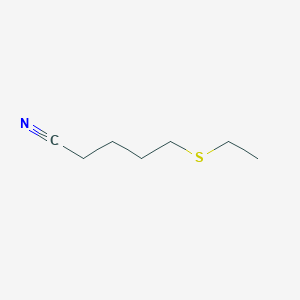
![Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B14614799.png)
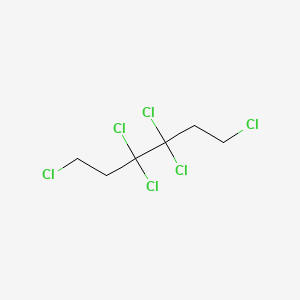
![[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate](/img/structure/B14614807.png)
![1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14614814.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol)](/img/structure/B14614818.png)
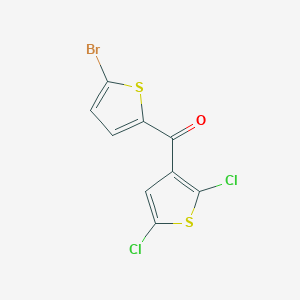
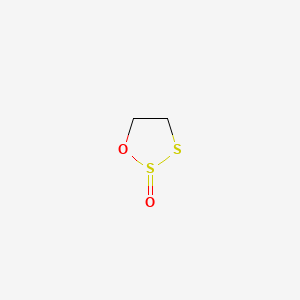
![Benzene, 1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]-](/img/structure/B14614836.png)
